molecular formula C19H24N2O5S2 B2891329 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 950474-48-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2891329
CAS No.: 950474-48-3
M. Wt: 424.53
InChI Key: LGEDBVIWDQKBLH-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with 2,4,6-trimethyl groups. The phenyl ring is further functionalized with a methoxy group at the 2-position and a 1,1-dioxidoisothiazolidin-2-yl moiety at the 5-position. Sulfonamides are widely studied for their diverse biological activities, including anti-microbial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-13-10-14(2)19(15(3)11-13)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEDBVIWDQKBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent variations and inferred biological implications.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol)* Potential Biological Activities References
Target Compound : N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethylbenzenesulfonamide; 2-methoxy; 5-(1,1-dioxidoisothiazolidin-2-yl) ~434.5† Hypothesized: Anti-inflammatory, enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Unsubstituted benzenesulfonamide; 2-methoxy; 5-chloro ~297.7 Anti-malarial, herbicidal
5-(4,4-Dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide 4-methoxybenzyl; 2-methoxy; 5-(4,4-dimethyl-1,1-dioxido-3-oxo-thiazolidinyl) ~480.5† Unknown (structural analog)
4-[[(4-Fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide Fluorophenylsulfonamide; morpholine-ethylamino; carboxamide ~568.6† Hypothesized: Kinase inhibition

*Calculated using standard atomic masses.
†Estimated based on structural formula.

Key Observations:

Trimethylbenzenesulfonamide vs. unsubstituted benzenesulfonamide (as in ): Methyl groups could increase lipophilicity, influencing membrane permeability and metabolic stability.

Comparison with Thiazolidinone Derivatives: The compound in with a 3-oxo-thiazolidinyl group differs from the target’s isothiazolidin-2-yl structure. The additional keto group may alter electron distribution, affecting reactivity or enzyme interaction.

Methoxy Group Positioning :
Both the target compound and feature a 2-methoxyphenyl group, which is associated with enhanced herbicidal and anti-malarial activities in sulfonamides .

Hypothesized Pharmacological Profiles

While direct data for the target compound are unavailable, inferences can be drawn:

  • Anti-inflammatory Potential: Sulfonamides with bulky substituents (e.g., trimethyl or dioxidoisothiazolidinyl groups) often exhibit cyclooxygenase (COX) inhibition .
  • Enzyme Inhibition : The dioxidoisothiazolidinyl group may act as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase), a feature seen in related sulfonamides .

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